

An In-Depth Technical Guide to 2-methoxy-6-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methoxy-6-methylnicotinonitrile

Cat. No.: B1352284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-methoxy-6-methylpyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Characterization

The following tables summarize the key physicochemical and spectroscopic data for 2-methoxy-6-methylpyridine-3-carbonitrile.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
Melting Point	82-83 °C	[2]
CAS Number	162981-56-6	[2]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
4.01	s	-OCH ₃	[2]
2.55	s	-CH ₃	[2]
7.05	d	H-5	[2]
7.95	d	H-4	[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment	Reference
162.7	C-2	[2]
94.2	C-3	[2]
142.1	C-4	[2]
119.5	C-5	[2]
159.3	C-6	[2]
115.1	-CN	[2]
54.3	-OCH ₃	[2]
24.3	-CH ₃	[2]

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
2220	C≡N stretch	[2]
1590, 1550	C=C, C≡N stretch	[2]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment	Reference
148	100	[M] ⁺	[2]
133	80	[M-CH ₃] ⁺	[2]
119	40	[M-C ₂ H ₃ O] ⁺	[2]
105	60	[M-C ₂ H ₃ N] ⁺	[2]

Experimental Protocols

Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile[2]

A one-step synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through the condensation of an appropriate enone with propanedinitrile (malononitrile) in a methanolic sodium methoxide solution.

Materials:

- Propanedinitrile (Malononitrile)
- 4-Penten-2-one (or other suitable enone)
- Sodium metal
- Anhydrous Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)

Procedure:

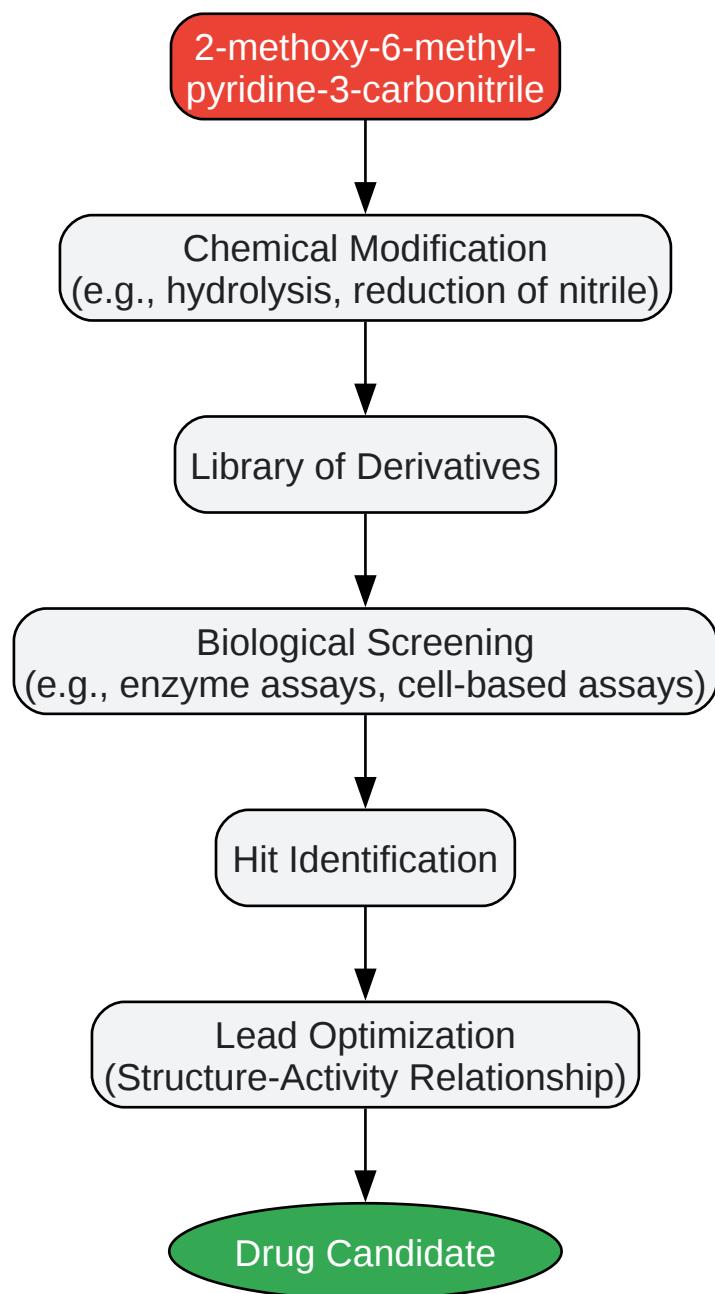
- A solution of sodium methoxide is freshly prepared by dissolving sodium metal (0.1 mol) in anhydrous methanol (70 ml) at 5°C.

- Propanedinitrile (0.08 mol) dissolved in methanol (70 ml) is added to the sodium methoxide solution. The mixture is stirred for 5 minutes.
- The enone (0.1 mol), in this case, 4-penten-2-one, dissolved in methanol (150 ml) is added dropwise to the reaction mixture over a period of 2 hours.
- The reaction mixture is then refluxed for 90 minutes.
- After reflux, the solvent is removed under reduced pressure (in *vacuo*).
- The resulting oily residue is dissolved in water (250 ml) and extracted with dichloromethane (10 x 50 ml).
- The combined organic layers are dried over anhydrous magnesium sulfate.
- The solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

Synthesis Workflow

The synthesis protocol can be visualized as the following workflow:

[Click to download full resolution via product page](#)


Synthesis workflow for 2-methoxy-6-methylpyridine-3-carbonitrile.

Potential Applications in Drug Development

While direct biological studies on 2-methoxy-6-methylpyridine-3-carbonitrile are not extensively reported, the pyridine scaffold is a common motif in many biologically active compounds.^[3] Notably, the closely related compound, 2-methoxy-6-methylpyridine, has been investigated as a topical agent for gallstone dissolution.^{[4][5][6][7]} This suggests that derivatives of this scaffold may possess interesting pharmacological properties.

The presence of the nitrile group in 2-methoxy-6-methylpyridine-3-carbonitrile offers a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening in various biological assays. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for creating diverse chemical entities.

The logical relationship for exploring the potential of this compound in drug development is outlined below:

[Click to download full resolution via product page](#)*Logical workflow for drug development exploration.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-methoxy-6-methylnicotinonitrile (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-methoxy-6-methylpyridine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352284#2-methoxy-6-methylpyridine-3-carbonitrile-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com